N-(3-acetylphenyl)-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N-(3-acetylphenyl)-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include an acetyl group, a chlorofluorobenzyl group, and a methylphenylsulfonyl group attached to a glycinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized by reacting glycine with an appropriate amine under acidic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced by acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Attachment of the Chlorofluorobenzyl Group: The chlorofluorobenzyl group can be attached via a nucleophilic substitution reaction using a chlorofluorobenzyl halide and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorofluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, chlorofluorobenzyl halide.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- N-(3-acetylphenyl)-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- N-(3-acetylphenyl)-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
Uniqueness
N-(3-acetylphenyl)-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to the presence of both chlorofluorobenzyl and methylphenylsulfonyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and specificity in various applications.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(2-chloro-6-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClFN2O4S/c1-16-9-11-20(12-10-16)33(31,32)28(14-21-22(25)7-4-8-23(21)26)15-24(30)27-19-6-3-5-18(13-19)17(2)29/h3-13H,14-15H2,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWDUGZJCDAJSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=CC=C2Cl)F)CC(=O)NC3=CC=CC(=C3)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClFN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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